N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide: is an organic compound belonging to the class of 3-alkylindoles. It features an indole moiety with an alkyl chain at the 3-position and a thiophene carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2-methylindole with an appropriate thiophene carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the indole and thiophene moieties allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to inhibit specific enzymes involved in disease pathways. It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The thiophene carboxamide group further enhances its binding affinity and specificity .
Comparison with Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Comparison: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for further research .
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPWGXDFVZEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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